

# The Metabolic Pathway of D-Psicose (Allulose) in Humans: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

# **Executive Summary**

**D-Psicose**, also known as D-Allulose, is a rare sugar and a C-3 epimer of D-fructose. It has gained significant attention as a low-calorie sugar substitute due to its unique metabolic fate in the human body. Unlike common sugars, **D-Psicose** is largely unutilized for energy production. It is absorbed in the small intestine, circulates in the bloodstream, and is then predominantly excreted unchanged in the urine. The unabsorbed fraction undergoes limited fermentation by the gut microbiota. This guide provides a detailed overview of the absorption, distribution, metabolism, and excretion (ADME) of **D-Psicose** in humans, supported by quantitative data, experimental protocols, and pathway visualizations to aid in research and development.

## **Quantitative Data on D-Psicose Pharmacokinetics**

The following tables summarize the key quantitative parameters of **D-Psicose** metabolism in humans and relevant animal models.

Table 1: Absorption and Excretion of **D-Psicose** in Humans



| Parameter                     | Value                            | Dosage                 | Study<br>Population    | Citation |
|-------------------------------|----------------------------------|------------------------|------------------------|----------|
| Intestinal<br>Absorption Rate | ~70%                             | Not Specified          | Healthy Humans         | [1][2]   |
| Urinary Excretion<br>Rate     | 66 - 79%                         | 5 - 20 g               | 14 Healthy<br>Adults   | [3]      |
| ~70%                          | 0.08 - 0.34 g/kg<br>BW           | 14 Healthy<br>Subjects | [4]                    |          |
| 86% (of radioactive dose)     | 15 g (with 14C-<br>allulose)     | 8 Healthy Adults       | [3]                    | _        |
| Fecal Excretion<br>Rate       | ~30%<br>(unabsorbed<br>fraction) | Not Specified          | Healthy Humans         | [1][5]   |
| < 3% (of radioactive dose)    | 15 g (with 14C-<br>allulose)     | 8 Healthy Adults       | [3]                    |          |
| Energy Value                  | < 1.6 kJ/g (<0.4<br>kcal/g)      | 5 - 20 g               | 14 Healthy<br>Subjects | [3][4]   |

Table 2: Pharmacokinetic Parameters of **D-Psicose** in Wistar Rats (Oral Administration)



| Time Point                                   | Blood<br>Concentration<br>(μg/g) | Cumulative Urinary<br>Excretion | GI Tract Content<br>(μg) |
|----------------------------------------------|----------------------------------|---------------------------------|--------------------------|
| 10 min                                       | 11.3 ± 6.4                       | 0 μg                            | 20,814 μg                |
| 30 min                                       | 41.8 ± 16.2                      | 3,193.6 ± 2,870.4 μg<br>(10%)   | 20,342 μg                |
| 60 min (Tmax)                                | 48.5 ± 15.6 (Cmax)               | 5,832.0 ± 1,682.5 μg<br>(19%)   | 15,032 μg                |
| 120 min                                      | 39.2 ± 9.5                       | 11,125.2 ± 2,403.0 μg<br>(37%)  | 8,015 μg                 |
| Data derived from a                          |                                  |                                 |                          |
| study on Wistar rats with a single oral dose |                                  |                                 |                          |
| of 100 mg/kg body                            |                                  |                                 |                          |
| weight of 14C-labeled                        |                                  |                                 |                          |
| D-Psicose.[6][7]                             |                                  |                                 |                          |

# Metabolic Pathways and Physiological Mechanisms Absorption, Distribution, and Excretion (ADME)

The overall metabolic pathway of **D-Psicose** is characterized by absorption followed by rapid excretion. After oral ingestion, approximately 70% of **D-Psicose** is absorbed in the small intestine.[5][8] It then enters the bloodstream and circulates throughout the body. However, human cells lack the necessary enzymes to metabolize it.[8] Consequently, the absorbed **D-Psicose** is efficiently filtered by the kidneys and excreted in the urine.[3][5] The remaining 30% that is not absorbed in the small intestine passes to the large intestine, where a small portion may be fermented by gut bacteria before the rest is excreted in the feces.[1][5]





Click to download full resolution via product page

Caption: Overall ADME pathway of **D-Psicose** in humans.

## **Intestinal Transport Mechanism**

**D-Psicose** absorption across the intestinal epithelium is a carrier-mediated process that utilizes the same transporters as fructose. **D-Psicose** is first transported from the intestinal lumen into the enterocytes via the Glucose Transporter Type 5 (GLUT5).[9] Subsequently, it is transported out of the enterocytes and into the bloodstream via the Glucose Transporter Type 2 (GLUT2) located on the basolateral membrane.[9] Studies have shown that **D-Psicose** does not appear to be a substrate for the sodium-dependent glucose cotransporter 1 (SGLT1).





Click to download full resolution via product page

**Caption: D-Psicose** transport across an intestinal enterocyte.

### **Interaction with Gut Microbiota**

The unabsorbed portion of **D-Psicose** serves as a substrate for fermentation by specific gut microbes. This process is limited as only a small fraction of gut bacteria possess the necessary enzymatic machinery.[10] The key enzyme identified is D-allulose-6-phosphate 3-epimerase (AlsE), which converts D-allulose-6-phosphate into D-fructose-6-phosphate, allowing it to enter bacterial glycolytic pathways.[10] This fermentation can lead to the production of short-chain



fatty acids (SCFAs).[7] Studies in mice have shown that D-Allulose supplementation can increase the abundance of beneficial bacteria such as Lactobacillus and Coprococcus.



Click to download full resolution via product page

**Caption:** Fermentation of unabsorbed **D-Psicose** by gut microbiota.

### Stimulation of GLP-1 Secretion



**D-Psicose** has been shown to stimulate the secretion of Glucagon-Like Peptide-1 (GLP-1) from enteroendocrine L-cells in the intestine.[5] The proposed mechanism is not based on intracellular metabolism but rather on a physical process. The slow absorption of **D-Psicose** can lead to an osmotic effect, causing intestinal distension. This mechanical stretch is believed to be a novel stimulus for GLP-1 release.[4]



Click to download full resolution via product page

Caption: Proposed mechanism for **D-Psicose**-induced GLP-1 secretion.



# Detailed Experimental Protocols Quantification of D-Psicose in Human Plasma and Urine

This protocol describes a representative method based on common practices for analyzing small molecules in biological fluids using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

- 1. Sample Preparation (Plasma):
  - a. Thaw frozen plasma samples on ice.
  - b. To a 50 μL aliquot of plasma in a microcentrifuge tube, add 150 μL of a protein precipitation solvent (e.g., acetonitrile or methanol containing an internal standard).
  - c. Vortex the mixture vigorously for 5 minutes to ensure complete protein precipitation.
  - d. Centrifuge the samples at 15,000 rpm for 8-10 minutes at 4°C.
  - e. Transfer 40 μL of the resulting supernatant to a new tube or HPLC vial insert.
  - $\circ$  f. Add 200  $\mu$ L of purified water (or initial mobile phase) to the supernatant before injection to reduce solvent strength.
- 2. Sample Preparation (Urine):
  - a. Thaw frozen urine samples and centrifuge to pellet any precipitates.
  - $\circ$  b. Perform a simple dilution by mixing an aliquot of urine (e.g., 50 µL) with a larger volume of the initial mobile phase (e.g., 450 µL) containing an internal standard.
  - c. Vortex and transfer to an HPLC vial for analysis. For cleaner samples, Solid Phase Extraction (SPE) with a C18 cartridge can be employed.
- 3. LC-MS/MS Analysis:
  - Liquid Chromatography (LC):
    - System: Ultra-High-Performance Liquid Chromatography (UHPLC) system.



- Column: A reverse-phase C18 or C8 column (e.g., 50 mm x 2.1 mm, 1.7 μm particle size).
- Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate.
- Mobile Phase B: Methanol or acetonitrile with 0.1% formic acid and 5 mM ammonium formate.
- Gradient: A suitable gradient from low to high percentage of Mobile Phase B to elute D-Psicose.
- Flow Rate: 0.3 0.5 mL/min.
- Column Temperature: 35 40°C.
- Mass Spectrometry (MS):
  - System: Triple quadrupole mass spectrometer.
  - Ionization: Electrospray Ionization in positive mode (ESI+).
  - Detection: Multiple Reaction Monitoring (MRM) mode. Precursor and product ion transitions specific to **D-Psicose** and the internal standard would be determined and optimized.
- 4. Quantification:
  - A calibration curve is constructed using standards of known **D-Psicose** concentrations
    prepared in a surrogate matrix (e.g., stripped plasma or water). The concentration in
    unknown samples is determined by comparing the analyte/internal standard peak area
    ratio to the calibration curve.

## **Oral Maltodextrin Tolerance Test in Healthy Humans**

This protocol is based on a study designed to assess the effect of **D-Psicose** on postprandial glycemic response.[1]

• 1. Study Design:



 Randomized, single-blind, crossover study. A washout period of at least one week is required between test sessions.

#### • 2. Participants:

 Healthy adult subjects (e.g., n=20) aged 20-39 years. Subjects are required to fast overnight (10-12 hours) before each test.

#### • 3. Test Beverages:

- Five separate test beverages are prepared:
  - A) 7.5 g **D-Psicose** alone in water.
  - B) 75 g maltodextrin alone in water (Control).
  - C) 75 g maltodextrin + 2.5 g **D-Psicose** in water.
  - D) 75 g maltodextrin + 5 g **D-Psicose** in water.
  - E) 75 g maltodextrin + 7.5 g **D-Psicose** in water.

#### 4. Experimental Procedure:

- a. A baseline (t=0 min) blood sample is collected after the overnight fast.
- b. The subject consumes one of the randomly assigned test beverages within a 5-minute period.
- c. Subsequent blood samples are collected at 30, 60, 90, and 120 minutes post-ingestion.
- o d. Blood samples are analyzed for plasma glucose and insulin concentrations.
- 5. Workflow Diagram:





Click to download full resolution via product page

**Caption:** Workflow for an oral tolerance test with **D-Psicose**.



# Assessment of Energy Metabolism via Indirect Calorimetry

This protocol outlines the methodology used to determine that **D-Psicose** is not metabolized for energy.[4]

- 1. Participants and Preparation:
  - Healthy subjects are recruited.
  - Participants fast for a specified period (e.g., 3 hours) before the measurement begins to establish a baseline resting metabolic rate.
- 2. Equipment:
  - A ventilated-hood indirect calorimeter or whole-room calorimeter is used. The system must be calibrated for O2 and CO2 gas analyzers and flow rate prior to each measurement.
- 3. Procedure:
  - a. The subject rests in a supine position for at least 30 minutes to achieve a steady state.
  - b. Baseline Resting Energy Expenditure (REE) is measured for a set period (e.g., 30 minutes).
  - c. The subject ingests a test substance (e.g., 0.35 g/kg body weight of **D-Psicose** or an
    equi-caloric amount of glucose as a positive control).
  - d. Post-ingestion energy expenditure is measured continuously for a period of 3 hours.
  - e. Data on oxygen consumption (VO2) and carbon dioxide production (VCO2) are collected.
- 4. Data Analysis:
  - The Respiratory Quotient (RQ = VCO2 / VO2) and Carbohydrate Energy Expenditure (CEE) are calculated from the collected data.



 An increase in RQ and CEE after ingestion indicates carbohydrate metabolism. The absence of a significant increase after **D-Psicose** ingestion demonstrates its non-caloric nature.[3][4]

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Acute D-psicose administration decreases the glycemic responses to an oral maltodextrin tolerance test in normal adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Intestinal Distension Induced by Luminal D-allulose Promotes GLP-1 Secretion in Male Rats PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. View of THE ROLE OF ALLULOSE AND SUGAR ALCOHOLS IN GUT MICROBIOTA MODULATION AND METABOLIC HEALTH: A REVIEW | Universal Journal of Pharmaceutical Research [ujpronline.com]
- 8. Alteration of Microbiome Profile by D-Allulose in Amelioration of High-Fat-Diet-Induced Obesity in Mice PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Gut microbial utilization of the alternative sweetener, D-allulose, via AlsE PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Metabolic Pathway of D-Psicose (Allulose) in Humans: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10783083#d-psicose-metabolic-pathway-in-humans]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com